Dipyridamole impurity B

Overview

Description

Dipyridamole impurity.

Mechanism of Action

Target of Action

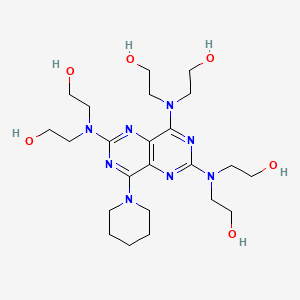

Dipyridamole impurity B, also known as 2,2’,2’‘,2’‘’‘,2’‘’‘’‘,2’‘’‘’‘’ [8-(Piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol , is a derivative of Dipyridamole. Dipyridamole is known to inhibit both adenosine deaminase and phosphodiesterase . These enzymes are the primary targets of Dipyridamole and likely of its impurities as well.

Mode of Action

The interaction of Dipyridamole with its targets leads to the prevention of the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity . It’s plausible that this compound may have a similar mode of action, but specific studies on this impurity are needed to confirm this.

Biochemical Pathways

Dipyridamole affects the biochemical pathways related to platelet function and blood clotting. By inhibiting the degradation of cAMP, it impacts the signaling pathways that regulate these processes

Pharmacokinetics

Dipyridamole itself has a bioavailability of 37-66% , is almost completely bound to plasma proteins, and is metabolized in the liver . The pharmacokinetics of this compound may be influenced by these factors, but specific studies are needed to confirm this.

Result of Action

Dipyridamole itself inhibits platelet aggregation and causes vasodilation . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the presence of certain enzymes could potentially affect its stability and efficacy . .

Biochemical Analysis

Biochemical Properties

Dipyridamole Impurity B, like its parent compound Dipyridamole, may interact with various enzymes and proteins. Dipyridamole is known to inhibit phosphodiesterase, leading to an increase in intracellular cAMP and cGMP . It also inhibits the reuptake of adenosine by erythrocytes, enhancing plasma levels of this vasodilator and platelet inhibitory nucleoside

Cellular Effects

The cellular effects of this compound are not well-studied. Dipyridamole, the parent compound, is known to have significant effects on cells. It inhibits platelet aggregation by increasing intracellular levels of cAMP and cGMP . It also enhances the levels of adenosine, a potent inhibitor of platelet aggregation

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. Dipyridamole, the parent compound, inhibits both adenosine deaminase and phosphodiesterase, preventing the degradation of cAMP, an inhibitor of platelet function . This elevation in cAMP blocks the release of arachidonic acid from membrane phospholipids and reduces thromboxane A2 activity

Temporal Effects in Laboratory Settings

A study has reported that a stress mixture of Dipyridamole and tartaric acid, which includes this compound, was stable for more than one year

Dosage Effects in Animal Models

There is evidence of potential synergy between Dipyridamole and statins in rat models, resulting in significant myocardial protection against ischemia–reperfusion injury and limitation of infarct size

Metabolic Pathways

Dipyridamole, the parent compound, is known to inhibit phosphodiesterase, affecting the metabolic pathways of cAMP and cGMP

Transport and Distribution

Dipyridamole, the parent compound, is known to inhibit the reuptake of adenosine by erythrocytes, affecting its distribution

Biological Activity

Dipyridamole impurity B is a derivative of dipyridamole, a well-known phosphodiesterase inhibitor primarily used for its antiplatelet effects. Understanding the biological activity of this impurity is essential for assessing its potential therapeutic roles and safety profiles. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

1. Overview of Dipyridamole and Its Impurities

Dipyridamole (CAS Number: 58-32-2) is recognized for its ability to inhibit phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This mechanism enhances vasodilation and inhibits platelet aggregation, making it valuable in clinical settings for preventing thromboembolic events. However, impurities such as this compound may exhibit distinct biological activities that warrant investigation.

2.1 Antioxidant Properties

Research indicates that dipyridamole and its derivatives possess significant antioxidant properties. These compounds can inhibit lipid peroxidation and scavenge free radicals, which may contribute to their therapeutic effects in various conditions involving oxidative stress . The antioxidant activity is particularly relevant in the context of cardiovascular diseases where oxidative damage plays a critical role.

2.2 Inhibition of Adenosine Uptake

This compound has been shown to inhibit the uptake and metabolism of adenosine by erythrocytes and vascular endothelial cells. This action can lead to increased extracellular levels of adenosine, promoting vasodilation and enhancing blood flow . The ability to modulate adenosine levels is crucial in managing conditions like ischemia.

2.3 Impact on Membrane Proteins

Studies have demonstrated that dipyridamole affects the efficiency of energy transfer in photosynthetic bacteria, indicating potential interactions with membrane-bound proteins . This suggests that this compound might influence similar processes in human cells, potentially impacting various signaling pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Phosphodiesterase Inhibition : By inhibiting phosphodiesterase, dipyridamole increases cAMP and cGMP levels, leading to enhanced vasodilation and inhibition of platelet aggregation.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage.

- Modulation of Membrane Dynamics : The interaction with membrane proteins may alter cellular signaling pathways, affecting processes such as cell proliferation and apoptosis.

4.1 Clinical Applications

A study involving patients with cardiovascular diseases highlighted the efficacy of dipyridamole in reducing adverse cardiac events when used alongside other antiplatelet agents . The presence of impurities like this compound was monitored for their potential impact on therapeutic outcomes.

4.2 In Vitro Studies

In vitro assays have shown that this compound exhibits concentration-dependent effects on macrophage activation, reducing pro-inflammatory cytokine production . These findings suggest a possible role for this impurity in modulating immune responses.

5. Data Tables

| Property | This compound | Dipyridamole |

|---|---|---|

| Phosphodiesterase Inhibition | Yes | Yes |

| Antioxidant Activity | Moderate | High |

| Adenosine Uptake Inhibition | Yes | Yes |

| Impact on Platelet Aggregation | Yes | Yes |

6. Conclusion

This compound exhibits notable biological activities that may enhance or alter the therapeutic profile of dipyridamole itself. Its antioxidant properties, ability to inhibit adenosine uptake, and potential effects on membrane proteins underscore the importance of further research into this compound. Continued exploration will help clarify its role in clinical applications and ensure comprehensive safety assessments in pharmaceutical formulations.

Scientific Research Applications

Chemical Profile of Dipyridamole Impurity B

This compound is defined chemically as 2,2',2",2"',2"",2""'-[[8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine-2,4,6-triyl]trinitrilo]hexaethanol. Its structural complexity poses challenges in both synthesis and analysis, making it a critical focus in pharmaceutical quality control and drug development.

Quality Control and Method Validation

This compound is utilized in the development of analytical methods for quality control (QC) during the production of dipyridamole formulations. The compound serves as a reference standard for:

- Analytical Method Development : It aids in the establishment of high-performance liquid chromatography (HPLC) protocols to ensure the purity of dipyridamole formulations .

- Regulatory Compliance : The characterization data of this compound complies with regulatory guidelines, facilitating its use in Abbreviated New Drug Applications (ANDA) and ensuring that pharmaceutical products meet safety and efficacy standards .

Therapeutic Research

Recent studies have indicated that dipyridamole and its impurities may play roles beyond their initial indications. For instance:

- Pulmonary Fibrosis Treatment : Research has demonstrated that dipyridamole analogues exhibit therapeutic effects in models of pulmonary fibrosis by reducing fibrosis markers such as α-SMA and FN . This suggests potential applications for this compound in developing treatments for fibrotic diseases.

Analytical Chemistry

In analytical chemistry, this compound is significant for:

- Chemometric Analysis : The compound has been included in studies employing multivariate chemometric tools to analyze complex mixtures involving multiple impurities. This technique enhances the precision of impurity quantification in pharmaceutical formulations .

Case Study 1: Analytical Method Development

A study focused on developing an HPLC method for analyzing dipyridamole formulations included this compound as a critical component. The method demonstrated high sensitivity and specificity, allowing for accurate quantification of both the active ingredient and its impurities. Results showed recovery rates exceeding 95%, validating the method's reliability .

Case Study 2: Therapeutic Efficacy

In a preclinical study investigating the effects of dipyridamole on pulmonary fibrosis, researchers found that modifications to the chemical structure of dipyridamole improved its metabolic stability and therapeutic efficacy. The study highlighted how impurities like this compound could influence pharmacodynamic properties, leading to enhanced therapeutic outcomes .

Data Tables

| Parameter | Result |

|---|---|

| Recovery Rate | >95% |

| Limit of Detection | [Insert limit here] |

| Precision | [Insert precision data here] |

Properties

IUPAC Name |

2-[[2,6-bis[bis(2-hydroxyethyl)amino]-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl]-(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40N8O6/c32-12-6-29(7-13-33)21-19-18(24-23(27-21)31(10-16-36)11-17-37)20(28-4-2-1-3-5-28)26-22(25-19)30(8-14-34)9-15-35/h32-37H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAFWTHGUALHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N(CCO)CCO)N(CCO)CCO)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90168643 | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16908-47-7 | |

| Record name | RA-136 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016908477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RA-136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90168643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RA-136 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VP11YEX8WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.